molecular formula C7H11FO2 B2820722 2-Fluoro-1-(oxan-4-yl)ethanone CAS No. 1934471-08-5

2-Fluoro-1-(oxan-4-yl)ethanone

Cat. No. B2820722
CAS RN: 1934471-08-5
M. Wt: 146.161
InChI Key: FMAWFRCDPREFJY-UHFFFAOYSA-N
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Description

2-Fluoro-1-(oxan-4-yl)ethanone is a chemical compound with the molecular formula C7H11FO2 . It has a molecular weight of 146.16 . The compound is an oil at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-(oxan-4-yl)ethanone consists of a fluoroethanone group attached to an oxan-4-yl group . The InChI code for this compound is 1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 .


Physical And Chemical Properties Analysis

2-Fluoro-1-(oxan-4-yl)ethanone is an oil at room temperature .

Scientific Research Applications

Efficient and Robust Catalyst in Epoxidation

The compound 2-Fluoro-1-(oxan-4-yl)ethanone, and related fluoroketones, have been identified as efficient catalysts in the epoxidation of olefins. For instance, fluoroalkylketones, including derivatives similar to 2-Fluoro-1-(oxan-4-yl)ethanone, have shown significant catalytic activity in the epoxidation reaction using Oxone® as the oxidant, achieving good yields of epoxides for a variety of olefin substrates, including those that are less reactive (Legros et al., 2001).

Asymmetric Alkene Epoxidation

A series of catalysts based on the structure of 2-Fluoro-1-(oxan-4-yl)ethanone, specifically 2-fluoro-8-oxabicyclo[3.2.1]octan-3-ones, were prepared and demonstrated effectiveness in the asymmetric epoxidation of alkenes with Oxone®, providing significant enantioselectivity (Armstrong et al., 2006).

Synthesis of 3-Aryl-4-halogeno-1,2,5-thiadiazoles

The compound has utility in the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles via reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4), presenting a general method for the synthesis of these compounds, which are valuable in various chemical domains (Yoon et al., 1998).

Innovative Nicotinonitriles Synthesis

A novel protocol for the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction demonstrates the versatility of fluorinated ethanones in facilitating complex organic reactions and contributing to the development of materials with potential applications in science and technology (Hussein et al., 2019).

Safety and Hazards

The compound is associated with some hazards. The safety information includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H314 and H335. Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-1-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAWFRCDPREFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(oxan-4-yl)ethanone

CAS RN

1934471-08-5
Record name 2-fluoro-1-(oxan-4-yl)ethan-1-one
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